7-Chloro-1-(4-fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Chloro-1-(4-fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core. Key structural elements include:
- Position 7: A chlorine substituent, which enhances electron-withdrawing properties and may influence bioactivity.
- Position 2: A 1,3,4-thiadiazole ring substituted with a 2-methylpropyl (isobutyl) group, a motif associated with antimicrobial and pesticidal activities .
This compound’s structural complexity suggests applications in agrochemical or pharmaceutical research, particularly given the prevalence of thiadiazole and fluorophenyl groups in bioactive molecules .
Properties
Molecular Formula |
C23H17ClFN3O3S |
|---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
7-chloro-1-(4-fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H17ClFN3O3S/c1-11(2)9-17-26-27-23(32-17)28-19(12-3-6-14(25)7-4-12)18-20(29)15-10-13(24)5-8-16(15)31-21(18)22(28)30/h3-8,10-11,19H,9H2,1-2H3 |
InChI Key |
DRTQODYNIPRMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(4-fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as cyclization, chlorination, and fluorination under controlled conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable tool in organic synthesis.
Biology
In biological research, this compound could be studied for its potential interactions with biological molecules. Its structural features may enable it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(4-fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
7-Fluoro-1-(4-isopropylphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (RN: 847854-16-4)
- Key Differences :
- Position 7 : Fluorine replaces chlorine, reducing electron-withdrawing effects.
- Position 1 : 4-Isopropylphenyl instead of 4-fluorophenyl, increasing steric bulk and altering lipophilicity.
- Implications :
Fluoroimide (3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione)
- Key Differences: Core Structure: Simpler pyrrole-2,5-dione lacking the chromeno and thiadiazole moieties. Substituents: Dichloro groups at positions 3 and 4.
- Implications: Used as a fungicide, suggesting the target compound’s thiadiazole and chromeno groups may enhance pesticidal breadth or potency .
Heterocyclic Analogues with Divergent Cores
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Key Differences: Core Structure: Imidazo[1,2-a]pyridine vs. chromeno-pyrrole-dione. Functional Groups: Nitrophenyl and cyano groups introduce strong electron-withdrawing effects.
- Physical Properties :
Pesticide-Related Compounds
Chromafenozide (3,4-Dihydro-5-methyl-2H-1-benzopyran-6-carboxylic Acid Hydrazide)
- Key Differences: Core Structure: Benzopyran vs. chromeno-pyrrole-dione. Function: Insect growth regulator targeting ecdysteroid receptors.
- Implications: The target compound’s chromeno moiety may mimic benzopyran’s role in receptor interaction but with enhanced stability due to the fused pyrrole-dione system .
Comparative Data Table
Research Findings and Implications
- Electron-Withdrawing Groups : Chlorine at position 7 (target compound) likely improves oxidative stability compared to fluorine analogues, critical for environmental persistence in pesticides .
- Thiadiazole Role : The 1,3,4-thiadiazole moiety may enhance binding to enzymatic targets (e.g., acetylcholinesterase in pests) versus simpler pyrrole-diones .
- Synthetic Complexity : Target compound’s multi-heterocyclic structure suggests higher synthetic challenges compared to one-pot imidazo-pyridine derivatives .
Biological Activity
7-Chloro-1-(4-fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique molecular structure that suggests potential biological activity. This article explores its biological properties, including antimicrobial and anticancer activities, supported by empirical data and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 476.0 g/mol. Its structure features a chromeno-pyrrole framework that is notable for various interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClFN3O3S |
| Molecular Weight | 476.0 g/mol |
| CAS Number | 845802-77-9 |
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features exhibit a range of biological activities. The specific biological activities of this compound require thorough empirical testing to confirm efficacy and safety.
Antimicrobial Activity
Research has shown that related thiadiazole compounds possess significant antimicrobial properties. For instance:
- Study Findings : A study on 1,3,4-thiadiazole derivatives demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 31.25 to 62.5 µg/mL .
Anticancer Activity
The compound's potential as an anticancer agent is supported by its structural similarities to known kinesin spindle protein (KSP) inhibitors:
- Mechanism of Action : KSP inhibitors induce cell cycle arrest in mitosis, leading to the formation of monopolar spindles and subsequent cellular death .
- Case Study : A related compound demonstrated favorable pharmacokinetic profiles and notable in vivo efficacy in cancer models .
Case Studies
- Thiadiazole Derivatives : A library of thiadiazole-containing compounds was synthesized and tested for biological activity. These compounds showed promising insecticidal and acaricidal properties .
- Structure-Activity Relationship (SAR) : Studies have established SAR for thiadiazole derivatives indicating that modifications at specific positions significantly influence biological activity. For example, the introduction of alkyl groups enhanced the potency against various microbial strains .
Synthesis and Interaction Studies
The synthesis of 7-Chloro-1-(4-fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multi-step organic synthesis techniques optimized for yield and purity. Interaction studies are crucial for understanding how this compound behaves in biological systems.
Potential Applications
The potential applications of this compound include:
- Antimicrobial agents
- Anticancer therapeutics
- Insecticides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
